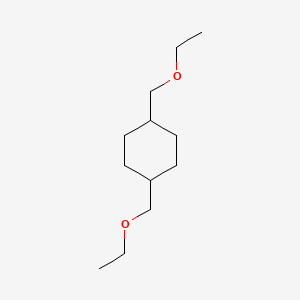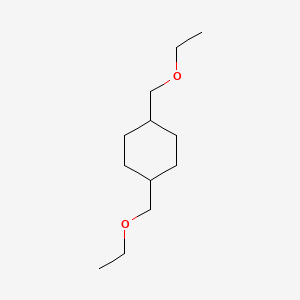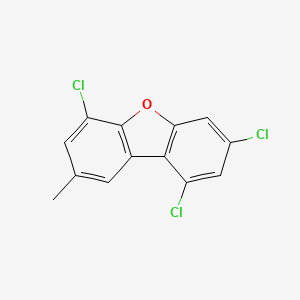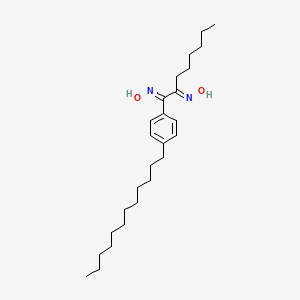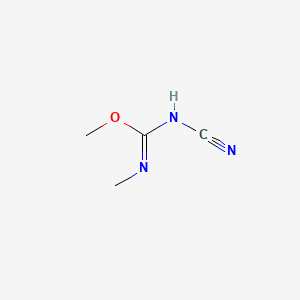
Potassium 1-hydroxyethanesulphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium 1-hydroxyethanesulphinate typically involves the reaction of ethanesulfinic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as:
C2H5SO2H+KOH→C2H5SO2K+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 1-hydroxyethanesulphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: It can be reduced to form ethanesulfinic acid.
Substitution: It can participate in substitution reactions where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfinic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Potassium 1-hydroxyethanesulphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions.
Biology: It is used in biochemical studies to investigate the role of sulfinic acids in biological systems.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of potassium 1-hydroxyethanesulphinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, to modulate their activity. The sulfinic group plays a crucial role in these interactions by forming covalent bonds with target molecules .
Comparación Con Compuestos Similares
Sodium 1-hydroxyethanesulphinate: Similar in structure but with sodium as the counterion.
Potassium methanesulphinate: Similar sulfinic acid derivative with a different alkyl group.
Potassium ethanesulfonate: An oxidized form of potassium 1-hydroxyethanesulphinate.
Uniqueness: this compound is unique due to its specific reactivity and stability. It offers distinct advantages in terms of solubility and reactivity compared to its sodium counterpart. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
84434-17-3 |
|---|---|
Fórmula molecular |
C2H5KO3S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
potassium;1-hydroxyethanesulfinate |
InChI |
InChI=1S/C2H6O3S.K/c1-2(3)6(4)5;/h2-3H,1H3,(H,4,5);/q;+1/p-1 |
Clave InChI |
DGEQNFITNFEYEG-UHFFFAOYSA-M |
SMILES canónico |
CC(O)S(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)


